

# Structure-Activity Relationship of 2-Aminopyridine-3,5-dicarbonitrile Analogues: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Aminopyridine-3,5-dicarbonitrile

Cat. No.: B1331539

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The **2-aminopyridine-3,5-dicarbonitrile** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogues based on this core have been extensively explored as potent and selective modulators of various biological targets, including G protein-coupled receptors and protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogues, focusing on their activity as adenosine receptor agonists, Janus kinase (JAK) inhibitors, and inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). The information is presented with supporting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and guide future drug discovery efforts.

## Adenosine Receptor Agonists

Derivatives of **2-aminopyridine-3,5-dicarbonitrile** have been identified as potent non-nucleoside agonists of adenosine receptors, particularly the A2B subtype. The SAR studies in this area have focused on modifications at the C4 and C6 positions of the pyridine ring to enhance potency and selectivity.

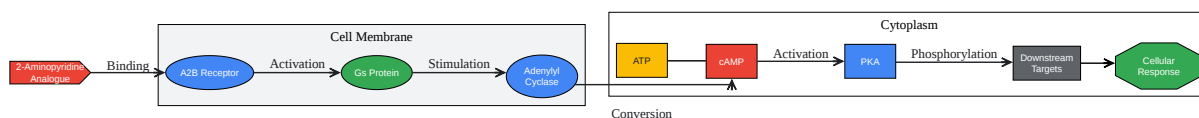
## Quantitative Data Summary

Compound ID	R1 (C4-position)	R2 (at C6-thio linkage)	hA2B AR EC50 (nM)[1][2]	hA1 AR Ki (nM)[3]	hA2A AR Ki (nM)[3]	hA3 AR Ki (nM)[3]
BAY60-6583 (Reference)	4-(cyclopropylmethoxy)phenyl	acetamide	~27	-	-	-
1	4-acetamidophenyl	acetamide	-	9.63	21	52
5	4-methoxyphenyl	acetamide	-	2.50	24	25
8	4-(4-acetamidophenyl)	acetamide	Full agonist	-	-	-
15	4-(cyclopropylmethoxy)phenyl	(1H-imidazol-2-yl)methyl	9	-	-	-

Note: '-' indicates data not available in the cited sources.

## Signaling Pathway

Activation of the A2B adenosine receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.



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**Figure 1:** Adenosine A2B Receptor Signaling Pathway.

## Janus Kinase (JAK) Inhibitors

The 2-aminopyridine scaffold has also been utilized to develop inhibitors of the Janus kinase family, which are key components of the JAK-STAT signaling pathway involved in cytokine-mediated immune responses and cell proliferation.

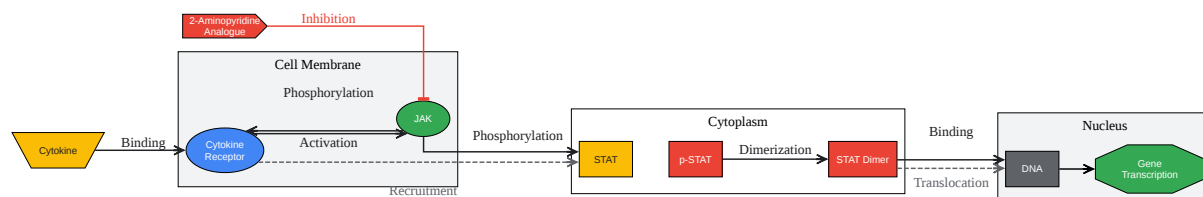
## Quantitative Data Summary

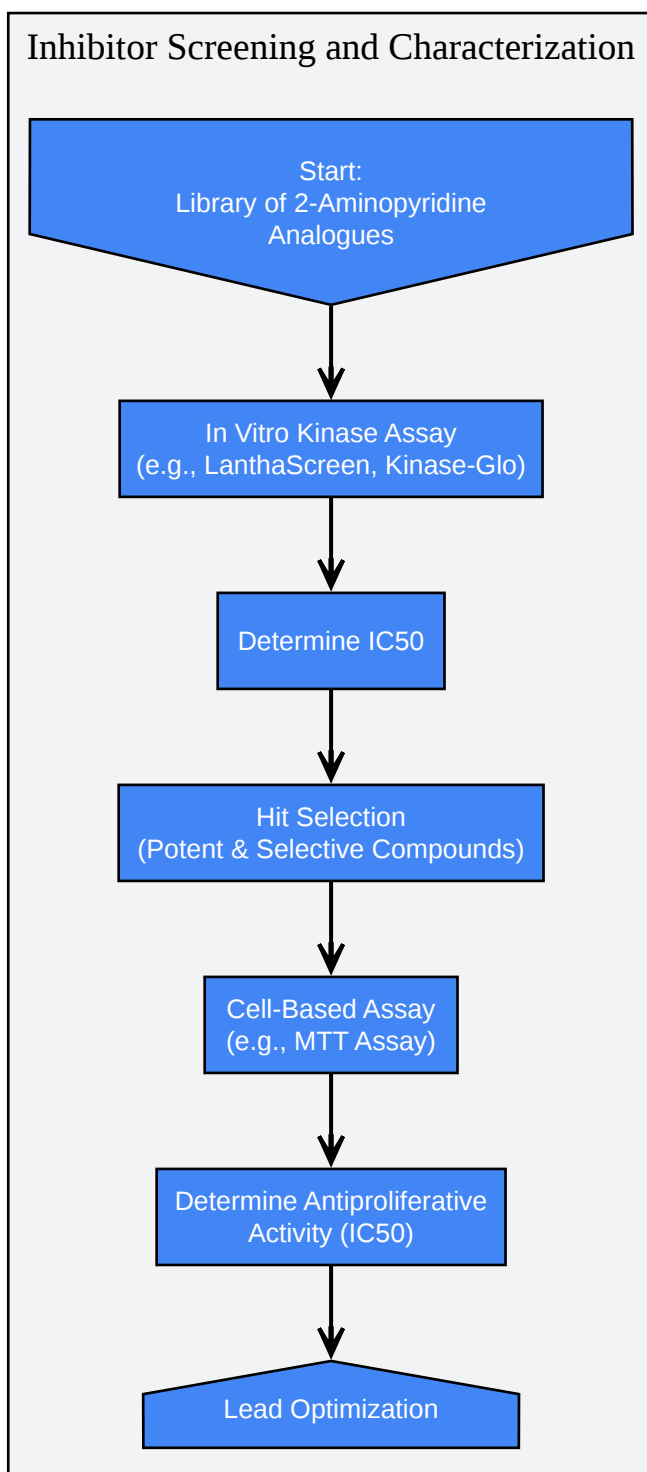
Compound ID	R1	R2	JAK2 IC50 (nM)[4]	Selectivity vs JAK1	Selectivity vs JAK3
Crizotinib (Reference)	-	-	27	-	-
12k	(details not specified)	(details not specified)	6	-	-
12l	(details not specified)	(details not specified)	3	-	-
21b	(details not specified)	(details not specified)	9	276-fold	184-fold

Note: '-' indicates data not available in the cited sources. Specific substitutions for compounds 12k, 12l, and 21b were not detailed in the provided search results.

## Signaling Pathway

Cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.





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